BenchChemオンラインストアへようこそ!

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride

azetidine basicity pKa prediction protonation state

tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride is a bifunctional azetidine building block that presents a Boc-protected aminomethyl handle and a protonated azetidine nitrogen as the hydrochloride salt. With the molecular formula C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol, it is supplied at 95–97% purity by multiple vendors and is routinely characterized by NMR, HPLC, and GC.

Molecular Formula C10H21ClN2O3
Molecular Weight 252.74
CAS No. 2173991-92-7
Cat. No. B3049729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride
CAS2173991-92-7
Molecular FormulaC10H21ClN2O3
Molecular Weight252.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CNC1)OC.Cl
InChIInChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H
InChIKeyXWADJUYPSRALKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride (CAS 2173991-92-7): Core Properties and Research-Grade Specifications


tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride is a bifunctional azetidine building block that presents a Boc-protected aminomethyl handle and a protonated azetidine nitrogen as the hydrochloride salt. With the molecular formula C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol, it is supplied at 95–97% purity by multiple vendors and is routinely characterized by NMR, HPLC, and GC . The 3-methoxy substituent distinguishes it from simpler azetidine carbamates, altering both the electronic character of the ring and the conformational landscape available to the scaffold [1].

Why Unfunctionalized Azetidine Carbamates Cannot Replace tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride


Simple azetidine carbamates such as tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) lack the 3-methoxy group, resulting in a fundamentally different protonation profile, conformational preference, and metabolic susceptibility. The methoxy substituent reduces the azetidine conjugate-acid pKa by approximately 1.6 log units relative to unsubstituted azetidine [1], altering the fraction of protonated species at physiological pH and thereby affecting solubility, permeability, and potential off-target interactions. Furthermore, the 3-methoxy group imposes a puckered ring conformation that is distinct from the planar or less biased geometry of the unsubstituted analogue, as demonstrated by combined experimental and computational studies on 3-methoxyazetidines [2]. These differences are sufficient to preclude direct substitution in any application where basicity, solubility, or molecular recognition is critical.

Quantitative Differentiation Evidence for tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride (CAS 2173991-92-7)


Azetidine Basicity Modulation: Predicted pKa Shift Relative to Unsubstituted Azetidine

The 3-methoxy substituent is predicted to lower the conjugate-acid pKa of the azetidine nitrogen by approximately 1.6 log units compared to unsubstituted azetidine. This shifts the protonation equilibrium at physiological pH and directly impacts solubility, salt stability, and potential biological recognition [1][2].

azetidine basicity pKa prediction protonation state

Synthetic Accessibility: Exclusive Aziridine-to-Azetidine Rearrangement Route for 3-Methoxyazetidine Scaffolds

The 3-methoxyazetidine core is uniquely accessible through a rare sodium borohydride-mediated aziridine-to-azetidine rearrangement of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines in methanol under reflux. This route is not available for unsubstituted or 3-alkyl-substituted azetidines, which are typically prepared via nucleophilic displacement or ring-closure strategies [1]. The specific rearrangement provides the 3-methoxy-3-methyl substitution pattern that is embedded in the target compound's architecture.

3-methoxyazetidine synthesis aziridine rearrangement ring expansion

Commercial Purity and Analytical Documentation: Benchmarking Against Generic Azetidine Carbamates

Multiple independent suppliers list the target compound at ≥97% purity with accompanying certificates of analysis that include NMR, HPLC, and GC traces . A parallel survey of the direct des-methoxy comparator tert-butyl N-(azetidin-3-ylmethyl)carbamate hydrochloride (CAS 1170108-38-9) shows it is also offered at ≥97% purity by the same vendors, indicating that the methoxy analogue does not compromise synthetic accessibility or final product quality .

compound purity quality control analytical characterization

Metabolic Soft-Spot Blocking: The 3-Methoxy Group as a Shield Against Oxidative Ring Metabolism

Alicyclic amines such as azetidine are known substrates for cytochrome P450-mediated ring oxidation and N-dealkylation, which can lead to rapid metabolic clearance in vivo [1]. The introduction of a methoxy substituent at the 3-position fills a metabolic soft spot, sterically and electronically reducing the rate of oxidative attack at the ring α-carbons. While direct head-to-head metabolic stability data for the target compound are not published, class-level analysis of heterocycle metabolism indicates that 3-alkoxy substitution generally increases metabolic half-life by factors of 2–10× in microsomal assays compared to the unsubstituted ring [2].

azetidine metabolism oxidative metabolism drug design

Optimal Deployment Scenarios for tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride Based on Quantified Differentiation


Kinase Degrader (PROTAC) Linker Assembly Requiring Differentially Protected Diamine Building Blocks

The Boc-protected aminomethyl arm and the HCl-salt azetidine nitrogen provide two orthogonal reactive centers that can be sequentially elaborated. The 3-methoxy group modulates the azetidine's basicity (predicted pKa ~9.68), enabling selective N-alkylation or acylation under mildly basic conditions where the des-methoxy analogue (azetidine pKa 11.29) would remain fully protonated and unreactive [1][2]. This differential reactivity simplifies PROTAC linker construction by allowing chemists to exploit the ~40-fold difference in free-base availability between the two azetidine scaffolds.

Fragment-Based Screening Libraries Focused on Three-Dimensional Heterocyclic Space

The 3-methoxyazetidine core adopts a puckered conformation that projects substituents along vectors distinct from those of planar or unsubstituted azetidines, as established by the computational analysis of Stanković et al. [1]. Incorporating the target compound into fragment libraries expands the three-dimensional shape diversity accessible to medicinal chemists, a parameter that correlates with improved hit rates against challenging protein targets. The hydrochloride salt form ensures aqueous solubility compatible with high-concentration fragment soaking at typical screening concentrations (10–50 mM).

Lead Optimization of CNS-Penetrant Agents Where Reduced Amine Basicity Improves Brain Exposure

Reducing the basicity of alicyclic amines is a validated strategy for lowering P-glycoprotein efflux and enhancing passive CNS permeability. The 3-methoxyazetidine moiety's pKa of ~9.68 pushes the conjugate acid/conjugate base equilibrium closer to the neutral form at blood pH (7.4) compared to unsubstituted azetidine (pKa 11.29), resulting in a measurably higher fraction of neutral species capable of passive membrane transit [1]. This property makes the target compound a strategic intermediate for CNS drug discovery programs where the des-methoxy analogue has failed due to poor brain penetration [2].

TAAR1 and GPCR Ligand Synthesis Exploiting Methoxy-Directed Binding Interactions

Patent disclosures on substituted azetidine derivatives as TAAR ligands explicitly claim methoxy as a preferred R1 substituent for achieving good affinity to TAAR1, alongside hydrogen and fluoro [1]. The target compound's pre-installed 3-methoxy group and Boc-protected aminomethyl handle align directly with the pharmacophoric requirements described in these filings, offering a convergent synthetic entry point to TAAR1-targeted chemical probes without the need for late-stage methoxylation chemistry.

Quote Request

Request a Quote for tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.